molecular formula C18H16N2O6 B14758728 Thalidomide-propargyl-O-PEG1-OH

Thalidomide-propargyl-O-PEG1-OH

Cat. No.: B14758728
M. Wt: 356.3 g/mol
InChI Key: HBNNEKJALGLRED-UHFFFAOYSA-N
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Description

Thalidomide-propargyl-O-PEG1-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a propargyl group and a polyethylene glycol (PEG) linker. This compound is used in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The addition of the propargyl group and PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG1-OH typically involves the following steps:

    Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.

    PEGylation: The activated thalidomide is then reacted with a PEG linker, which contains a propargyl group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and stored.

    Automated Coupling: Automated systems are used to couple thalidomide with the PEG linker, ensuring consistent reaction conditions and high yield.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG1-OH undergoes various chemical reactions, including:

    Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Cycloaddition: Copper(I) catalysts and azides are typically used in CuAAC reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include substituted thalidomide derivatives, triazole-containing compounds, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Thalidomide-propargyl-O-PEG1-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.

    Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.

    Medicine: this compound is investigated for its potential therapeutic applications, including cancer treatment and immunomodulation.

    Industry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific proteins for degradation.

Mechanism of Action

The mechanism of action of Thalidomide-propargyl-O-PEG1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. The propargyl group and PEG linker enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-O-amido-PEG4-propargyl
  • Thalidomide-Propargyne-PEG1-COOH
  • Thalidomide-O-PEG2-propargyl

Uniqueness

Thalidomide-propargyl-O-PEG1-OH is unique due to its specific combination of thalidomide, a propargyl group, and a PEG1 linker. This combination enhances its solubility and bioavailability, making it more effective in targeting and degrading specific proteins compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O6/c21-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)20(17(12)24)13-6-7-14(22)19-16(13)23/h1,3,5,13,21H,6-10H2,(H,19,22,23)

InChI Key

HBNNEKJALGLRED-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCO

Origin of Product

United States

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